1-(3-Bromobenzyl)-3-methylpiperidine 1-(3-Bromobenzyl)-3-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389089
InChI: InChI=1S/C13H18BrN/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3
SMILES: CC1CCCN(C1)CC2=CC(=CC=C2)Br
Molecular Formula: C13H18BrN
Molecular Weight: 268.19 g/mol

1-(3-Bromobenzyl)-3-methylpiperidine

CAS No.:

Cat. No.: VC13389089

Molecular Formula: C13H18BrN

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-3-methylpiperidine -

Specification

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-3-methylpiperidine
Standard InChI InChI=1S/C13H18BrN/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3
Standard InChI Key WBAUQFATUPQGAL-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CC2=CC(=CC=C2)Br
Canonical SMILES CC1CCCN(C1)CC2=CC(=CC=C2)Br

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

1-(3-Bromobenzyl)-3-methylpiperidine (C₁₃H₁₈BrN) features a piperidine ring substituted at the 1-position with a 3-bromobenzyl group and at the 3-position with a methyl group. The molecular weight is 268.20 g/mol, calculated from its formula . The bromine atom at the benzyl para position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Synthetic Methodologies

Nucleophilic Alkylation of Piperidine Derivatives

A common route for benzyl-piperidine derivatives involves nucleophilic substitution. For example, 1-(4-bromophenyl)piperidine is synthesized via heating bromobenzene with piperidine in sulfolane using sodium tert-amylate as a base . Adapting this method, 3-methylpiperidine could react with 3-bromobenzyl bromide under similar conditions:

Reaction Scheme:
3-Methylpiperidine+3-Bromobenzyl BromideBase, 150–160°C1-(3-Bromobenzyl)-3-methylpiperidine\text{3-Methylpiperidine} + \text{3-Bromobenzyl Bromide} \xrightarrow{\text{Base, 150–160°C}} \text{1-(3-Bromobenzyl)-3-methylpiperidine}

Key Conditions:

  • Base: Sodium tert-amylate (1.5–2.0 eq) .

  • Solvent: Sulfolane or dimethylformamide (DMF) .

  • Yield: Estimated 70–85% based on analogous reactions .

Bromination of Phenylpiperidine Precursors

An alternative approach involves brominating 3-methyl-1-benzylpiperidine using N-bromosuccinimide (NBS) under radical or electrophilic conditions . This method avoids direct handling of brominated benzyl halides but requires precise control to avoid over-bromination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: δ 7.25–7.21 (m, 2H, ortho to Br), 6.93 (d, J = 7.9 Hz, 1H, meta to Br), 6.81 (d, J = 7.3 Hz, 1H, para to Br) .

    • Piperidine protons: δ 3.23–3.12 (m, 4H, N-CH₂ and C3-CH₃), 1.76–1.68 (m, 4H, piperidine ring), 1.57–1.54 (m, 2H, piperidine ring) .

  • ¹³C NMR:

    • Quaternary carbons: C-Br (δ 122.5), piperidine C3 (δ 45.2) .

Mass Spectrometry

  • ESI-MS: Major peak at m/z 268.1 [M+H]⁺, with isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

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